N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Caramel-Like Odor : Structurally, this compound belongs to the class of pyranone compounds. Many such compounds exhibit a caramel-like aroma. Compared to maltol (another caramel-like odor substance), 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has better water solubility and a more pronounced “sweet” taste. It is positively correlated with the “sweetness” in smoke flavor, enhancing the sweet and smooth characteristics of tobacco smoke .
- Alternative to Synthetic Colorants : As consumer concerns about synthetic colorants grow, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural alternative. It has been approved for use as a food coloring agent in several countries. Its water solubility and pleasant taste make it suitable for various food applications .
- Hantzsch Thiazole Synthesis : Various laboratory methods exist for synthesizing thiazoles. The Hantzsch thiazole synthesis is notable, involving a reaction between haloketones and thioamides. For instance, 2,4-dimethylthiazole can be synthesized from thioacetamide and chloroacetone .
- Safety Data : The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one is moisture-sensitive and should be stored in a freezer under an inert atmosphere. It has a melting point of 75-78°C and a predicted boiling point of 281.1°C. Safety data sheets recommend handling it as a laboratory chemical and advise against its use in food, drugs, pesticides, or biocidal products .
- Production Method : The synthesis involves refluxing glucose and pyridine in ethanol under an argon atmosphere. Acetic acid is added, followed by further heating. The concentrated reaction solution is diluted with water and extracted with ethyl acetate to obtain γ-pyranone. Purification through column chromatography and high-vacuum distillation yields the title compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .
Flavor and Fragrance Industry
Natural Food Coloring
Chemical Synthesis
Safety Considerations
Synthetic Route
Upstream and Downstream Products
properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-19(30-14(2)23-13)16-8-9-18(27)26(25-16)11-10-22-20(28)17-12-29-21(24-17)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBMOGSAVMNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.